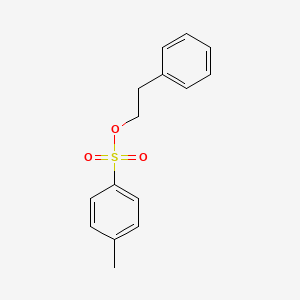

![molecular formula C15H11F3O3 B1328845 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1040038-41-2](/img/structure/B1328845.png)

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

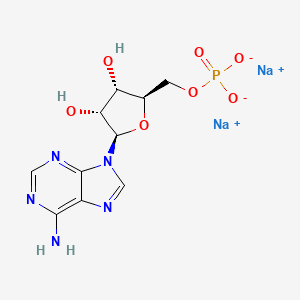

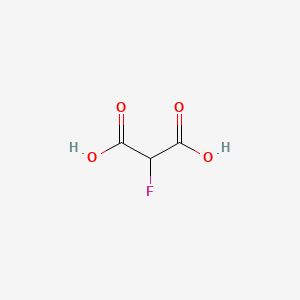

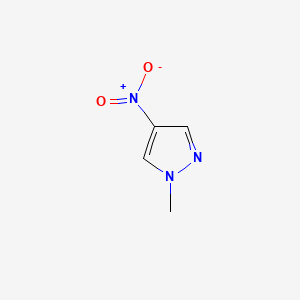

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a chemical compound with the molecular formula C15H11F3O3 . It has a molecular weight of 296.25 . This compound is used in biochemical genetics studies and was used in the synthesis of 1,3,4-oxadiazole derivatives .

Synthesis Analysis

The synthesis of “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” involves the use of 2-(Trifluoromethyl)benzoic acid . This compound was used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .Molecular Structure Analysis

The InChI code for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is 1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) .Physical And Chemical Properties Analysis

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a slightly yellow to yellow-brown crystalline powder . It has a molecular weight of 296.25 .Scientific Research Applications

Supramolecular and Macromolecular Columns

- Tapered building blocks, including derivatives of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, stabilize hexagonal columnar mesophases in supramolecular and macromolecular columns. Fluorination of alkyl tails of these compounds dramatically stabilizes their mesophases (Percec et al., 1995).

Role in Fluorescence Probes

- Novel fluorescence probes using derivatives of benzoic acid, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, can selectively detect highly reactive oxygen species and differentiate specific species, useful in biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Crystal Structures in Coordination Polymers

- Derivatives of benzoic acids, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, have been used to synthesize lanthanide-based coordination polymers. These complexes exhibit interesting structural and photophysical properties (Sivakumar et al., 2011).

Selective Hydrogenation Processes

- The gas-phase hydrogenation of benzoic acid derivatives, including those similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, has been studied for the formation of benzyl alcohol over gold-supported catalysts. This showcases their application in catalytic processes (Perret et al., 2014).

Synthesis and Spectroelectrochemical Properties

- Derivatives of benzoic acid, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, have been used in the synthesis of phthalocyanines. These compounds are studied for their electrochemical and spectroelectrochemical properties, which are relevant in electrochemical technologies (Kamiloğlu et al., 2018).

Catalyst-Free Decarboxylative Trifluoromethylation

- A study presented a method for catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation can be scaled up with good yield, demonstrating the compound's utility in green chemistry (Wang et al., 2017).

Safety and Hazards

The safety information for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” indicates that it is an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The presence of the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound may be involved in the pathway of reverse transcriptase enzyme inhibition .

Pharmacokinetics

The solubility of 3-(trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .

Result of Action

The presence of the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, which may improve drug potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid. For instance, the solubility of 3-(trifluoromethyl)benzoic acid in dense carbon dioxide was evaluated, suggesting that the compound’s solubility and, therefore, its bioavailability and efficacy, could be influenced by the presence of dense carbon dioxide .

properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGYHZVZPJAAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649310 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid | |

CAS RN |

1040038-41-2 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)